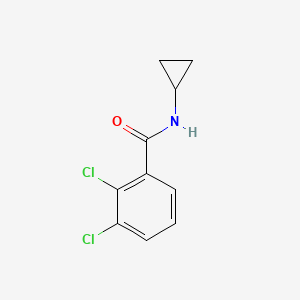![molecular formula C25H19NO6 B2896947 N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide CAS No. 883960-68-7](/img/structure/B2896947.png)
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzodioxole group, a chromen-2-one group, and a methoxybenzamide group. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Chromen-2-one is a type of heterocyclic compound that is a common motif in various bioactive compounds . Methoxybenzamide is a type of amide, which is a common functional group in biochemistry and drug design .
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Research on related benzamide derivatives has identified potent antibacterial and antifungal properties. For instance, certain benzamide compounds have been assessed as prospective bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), showing rapid, concentration-dependent bactericidal effects (Zadrazilova et al., 2015). Similarly, studies on thiazolidin-4-one derivatives incorporating the thiazole ring have reported significant in vitro antibacterial and antifungal activity, suggesting potential therapeutic intervention for microbial diseases (Desai et al., 2013).
G Protein-Coupled Receptor (GPR) Agonists
Compounds like 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have been identified as potent and selective agonists for GPR35, a G protein-coupled receptor. These compounds are used as tools for studying orphan receptors, indicating their importance in pharmacological research and potential therapeutic applications (Thimm et al., 2013).
Sigma Receptor Ligands
Research on benzamide derivatives has also explored their role as sigma receptor ligands. These compounds have shown potential in imaging studies, such as identifying primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002). This indicates a possible application in diagnostic imaging and cancer research.
Synthesis and Drug Development
The synthesis of novel compounds with a benzamide core structure often leads to the discovery of pharmaceutical agents with diverse therapeutic properties. For instance, the development of catalyst-free synthesis methods for benzochromeno pyrimidine derivatives underlines the versatility of benzamide derivatives in drug development, showcasing their potential in creating new medications with antimicrobial, anti-inflammatory, and analgesic properties (Brahmachari & Nayek, 2017).
Orientations Futures
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of VU0605018-1. Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
Future research should focus on determining these properties to understand the compound’s bioavailability .
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c1-14-6-5-8-17-22(27)21(15-10-11-19-20(12-15)31-13-30-19)25(32-23(14)17)26-24(28)16-7-3-4-9-18(16)29-2/h3-12H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHCXDNEVULZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3OC)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

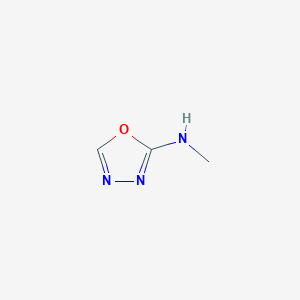
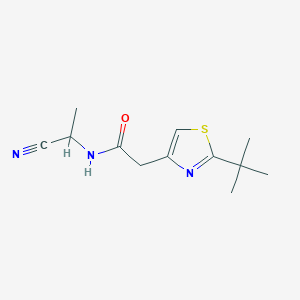
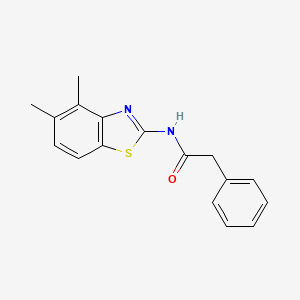
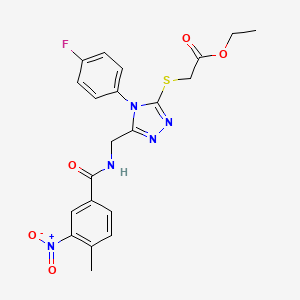

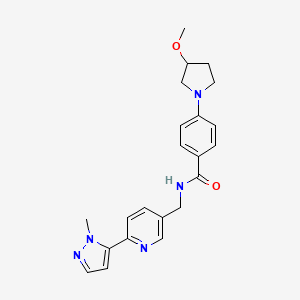
![N-(3,5-dimethoxyphenyl)-2-(7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2896876.png)
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

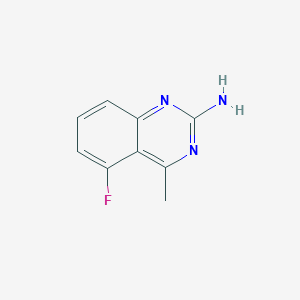
![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)
